
N-(2-iodophenyl)-3-phenylacrylamide
Übersicht
Beschreibung
N-(2-iodophenyl)-3-phenylacrylamide (IPA-3) is a small molecule inhibitor that specifically targets the Rho GTPase family member, RhoGDIα. RhoGDIα is a key regulator of Rho GTPase activity, which plays an important role in various cellular processes such as cell migration, adhesion, and proliferation. IPA-3 has been widely used as a tool to investigate the role of RhoGDIα in cellular processes and to develop potential therapeutic strategies for diseases associated with aberrant Rho GTPase activity.
Wissenschaftliche Forschungsanwendungen
KCNQ2 Potassium Channel Opener
N-(2-iodophenyl)-3-phenylacrylamide derivatives have been explored as KCNQ2 potassium channel openers. In a study, a related compound demonstrated significant activity in a rat model of migraine, reducing the number of cortical spreading depressions induced by potassium chloride, highlighting its potential in migraine treatment (Wu et al., 2003).
Corrosion Inhibition
These compounds have also been studied for their corrosion inhibition properties. Research focused on their effectiveness in preventing corrosion of copper in nitric acid solutions. The compounds showed promise as mixed-type inhibitors, reducing double-layer capacitance and demonstrating high efficiencies in certain concentrations (Abu-Rayyan et al., 2022).
Brain-Specific Delivery of Radiopharmaceuticals
N-(2-iodophenyl)-3-phenylacrylamide derivatives were evaluated for their potential in brain-specific delivery of radiopharmaceuticals. Studies showed that certain compounds could cross the blood-brain barrier effectively, suggesting their utility in cerebral blood perfusion measurement (Tedjamulia et al., 1985).
Antimicrobial and Antioxidant Activities
Derivatives of N-(2-iodophenyl)-3-phenylacrylamide have been synthesized and screened for antimicrobial and antioxidant activities. Among the synthesized compounds, specific derivatives were found to be potent in these respects, indicating their potential as bioactive agents (Puli et al., 2018).
Synthesis of Fused-Ring Compounds
Research has demonstrated the use of N-(2-iodophenyl)-3-phenylacrylamide derivatives in the synthesis of various ring-fused compounds, such as indoles, quinolines, and quinolones. This showcases their utility in scaffold-divergent synthesis, contributing to the field of organic chemistry (Halim et al., 2013).
Eigenschaften
IUPAC Name |
(E)-N-(2-iodophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECCRYOPTTUWHM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-iodophenyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



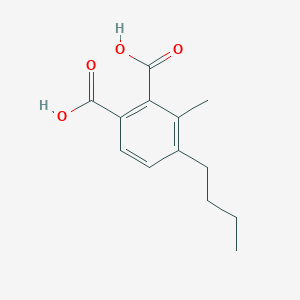

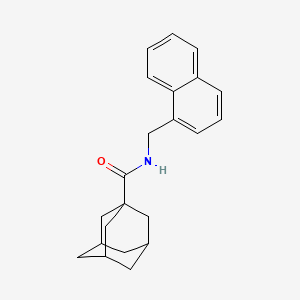
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
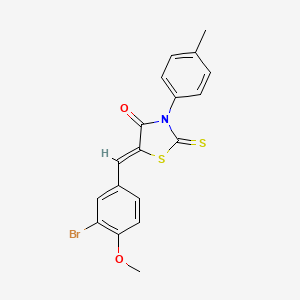
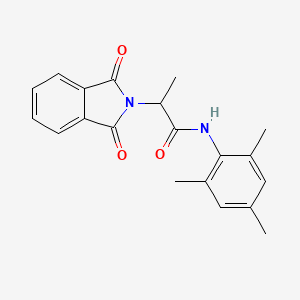
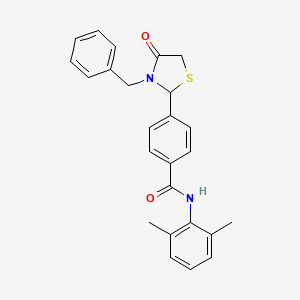
![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
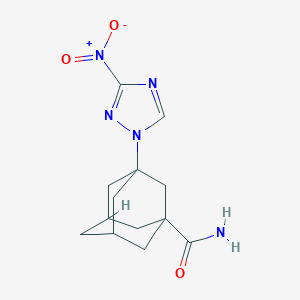

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)